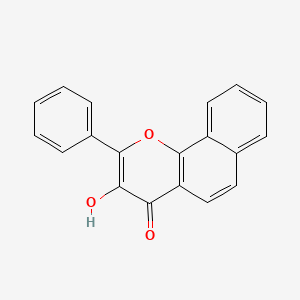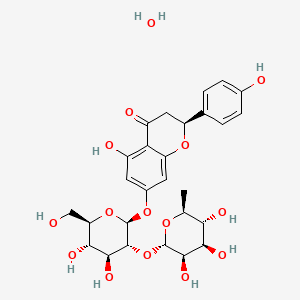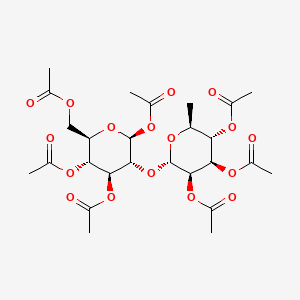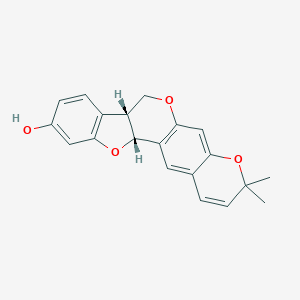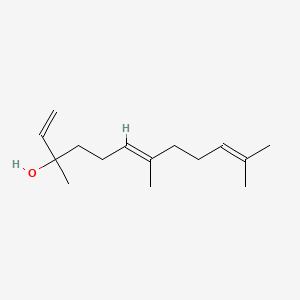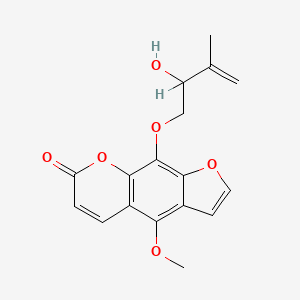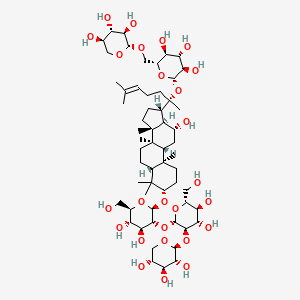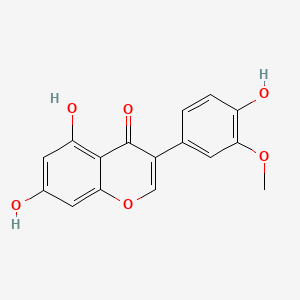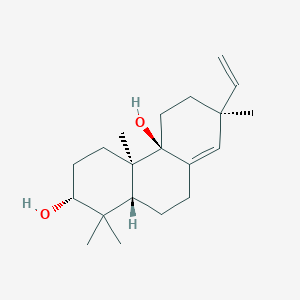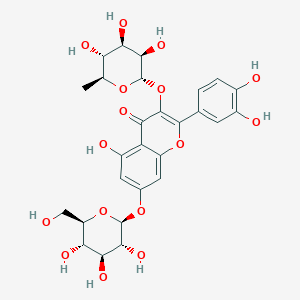
quercetin 3-O-rhamnoside-7-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quercetin 3-O-rhamnoside-7-O-glucoside is a quercetin O-glucoside that is quercetin 7-O-beta-D-glucoside carrying an additional alpha-L-rhamnosyl residue at position 3. It has a role as a plant metabolite. It is an alpha-L-rhamnoside, a monosaccharide derivative, a polyphenol, a beta-D-glucoside, a quercetin O-glucoside and a trihydroxyflavone.
quercetin 3-O-rhamnoside-7-O-glucoside is a natural product found in Arabidopsis thaliana, Ilex hainanensis, and other organisms with data available.
科学的研究の応用
Antioxidant and Radioprotective Effects
Quercetin 3-O-rhamnoside-7-O-glucoside, a phenolic glycoside found in pepper fruits (Capsicum annuum L.), has demonstrated notable antioxidant and radioprotective effects. This compound shows a unique ability to protect human lymphocytes against oxidative damage induced by X-radiation, without exhibiting cytotoxicity at various concentrations. Its radioprotective potential is highlighted as being more significant than that of its aglycone forms, attributing to its superoxide radical scavenging activity (Materska, Konopacka, Rogoliński, & Ślosarek, 2015).
Cytotoxic Properties and Anticancer Potential
A study examining the cytotoxic properties of quercetin glycosides, including quercetin 3-O-rhamnoside-7-O-glucoside, in living vertebrates and cancer cell models found that certain glycosides of quercetin can be as effective as the aglycone form in inhibiting cancer cell proliferation. This suggests the potential of these compounds in cancer therapy, where glycosylation may confer pharmacological advantages (Park et al., 2014).
Biocatalytic Synthesis and Biological Activities
Research into the biocatalytic synthesis of quercetin 3-O-glucoside-7-O-rhamnoside reveals its presence in various plants, such as Capsicum species and Arabidopsis thaliana. The synthesis of this compound through metabolic engineering in Escherichia coli showcases the importance of this flavonoid glycoside due to its numerous biological activities. The glycosylation of flavonols like quercetin enhances their solubility and absorption, indicating their significant roles in plant and human health (Roepke & Bozzo, 2013).
Role in Rutin Biosynthesis
In the context of rutin biosynthesis in common buckwheat (Fagopyrum esculentum), a study identified and characterized a rhamnosyltransferase enzyme involved in the biosynthesis pathway. This enzyme plays a crucial role in converting quercetin glycosides to rutin, a compound with therapeutic potential. The study underlines the importance of quercetin glycosides in the biosynthetic pathways of significant bioactive flavonoids (Koja et al., 2018).
Regulation of α7 Nicotinic Acetylcholine Receptor
Research on the neuropharmacological actions of flavonoids demonstrates that quercetin glycosides, including quercetin 3-O-rhamnoside, differentially regulate the α7 nicotinic acetylcholine receptor (α7 nAChR) in comparison to quercetin itself. This suggests a crucial role for these glycosides in modulating neurological and cognitive functions (Lee et al., 2016).
特性
CAS番号 |
17306-45-5 |
|---|---|
製品名 |
quercetin 3-O-rhamnoside-7-O-glucoside |
分子式 |
C27H30O16 |
分子量 |
610.52 |
同義語 |
Quercetin 3-α-L-rhamnopyranoside 7-β-D-glucopyranoside; 3-O-Rhamnosyl-7-O-glucosyl-quercetin; 7-O-β-D-Glucopyranosylquercetin 3-O-α-L-rhamnopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



